H-Lys(Tos)-Oh
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Overview
Description
H-Lys(Tos)-Oh is a chiral amino acid derivative with a sulfonamide group attached to the hexanoic acid backbone
Mechanism of Action
Target of Action
H-Lys(Tos)-Oh, also known as (S)-2-Amino-6-(4-methylphenylsulfonamido)hexanoic acid or N-epsilon-Tosyl-L-lysine, is a derivative of the amino acid lysine . As an amino acid derivative, it is likely to interact with various biological targets, including proteins and enzymes.
Mode of Action
As a lysine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(Tos)-Oh typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Aminohexanoic acid and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: H-Lys(Tos)-Oh can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
H-Lys(Tos)-Oh has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds also contain a sulfonamide group and have been studied for their antimicrobial and anti-inflammatory activities.
Sulfonimidates: These compounds are sulfur-containing derivatives with similar chemical properties and applications.
Uniqueness: H-Lys(Tos)-Oh is unique due to its chiral nature and specific structural features, which allow for selective interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-10-5-7-11(8-6-10)20(18,19)15-9-3-2-4-12(14)13(16)17/h5-8,12,15H,2-4,9,14H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJAAXSHLGSWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2130-76-9 |
Source
|
Record name | NSC66203 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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